4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))
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Overview
Description
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) is a complex organic compound with a unique structure that includes multiple biphenyl and carbaldehyde groups. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are used in various industrial and research applications .
Mechanism of Action
Target of Action
The primary target of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) is Metal-Organic Frameworks (MOFs) . This compound acts as a trigonal bridging ligand linker for MOFs, particularly in applications of methane (CH4) storage and separation of ethane (C2H6) and ethylene (C2H4) .
Mode of Action
The compound has a triphenylamine core centre with benzene-3,5-dicarboxylic acid anchoring groups attached to the 4-positions of the phenyl rings . It interacts with its targets by forming a metal-organic framework (MFM-115a) with copper node centres . This interaction results in changes to the structure and properties of the MOFs.
Biochemical Pathways
The compound affects the methane storage and ethane/ethylene separation pathways . The formation of the metal-organic framework MFM-115a enhances the deliverable methane capacity and boosts the separation performance of ethane and ethylene .
Pharmacokinetics
The compound’s structure and interaction with copper node centres in MOFs likely influence its distribution and metabolism within these frameworks .
Result of Action
The compound’s action results in an exceptionally high deliverable methane capacity of 208 v/v between 5 and 80 bar at room temperature, making it among the best performing MOFs for methane storage . Additionally, it can produce polymer-grade ethylene from an ethane/ethylene mixture with a high productivity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure . For instance, upon heating, an in situ solid phase transformation can be observed from a hydrogen-bonded organic framework to a neutral one . This transformation makes the pore surface of the framework nonpolar, which could influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) typically involves the reaction of 4-bromo-1,1’-biphenyl with a nitrilotris compound under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid))
Reduction: 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-methanol))
Substitution: 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-bromobenzene))
Scientific Research Applications
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid))
- 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde))
- 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid))
Uniqueness
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) is unique due to its specific arrangement of biphenyl and carbaldehyde groups, which provide distinct coordination properties and reactivity. This makes it particularly useful in the synthesis of MOFs and COFs with tailored properties for specific applications .
Properties
IUPAC Name |
4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO3/c41-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40(38-21-15-35(16-22-38)32-9-3-29(26-42)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-43)6-12-33/h1-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWJZPXZOWJEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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